molecular formula C11H10O2 B1606632 1,4-dihydronaphthalene-1-carboxylic acid CAS No. 5111-73-9

1,4-dihydronaphthalene-1-carboxylic acid

Cat. No.: B1606632
CAS No.: 5111-73-9
M. Wt: 174.2 g/mol
InChI Key: LSCVQHLQUUOXGK-UHFFFAOYSA-N
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Description

1,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a partially hydrogenated naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-dihydronaphthalene-1-carboxylic acid can be synthesized through the Birch reduction of 1-naphthoic acid. The Birch reduction involves the use of alkali metals (such as sodium or lithium) in liquid ammonia, often in the presence of an alcohol like ethanol or tert-butanol. This reaction selectively reduces the aromatic ring to a partially hydrogenated form .

Industrial Production Methods: While specific industrial production methods for 1-naphthalenecarboxylic acid, 1,4-dihydro- are not well-documented, the Birch reduction method is a common laboratory technique that can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure selective reduction and high yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoic acid derivatives.

    Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Alkali metals in liquid ammonia are used for Birch reduction.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.

Major Products:

    Oxidation: Naphthoic acid derivatives.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,4-dihydronaphthalene-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving polycyclic aromatic hydrocarbons and their biological effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro- involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The partially hydrogenated naphthalene ring can interact with hydrophobic regions of proteins and membranes, affecting their structure and activity.

Comparison with Similar Compounds

1,4-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds such as:

    1-Naphthoic acid: The fully aromatic form of the compound, which lacks the partially hydrogenated ring.

    2-Naphthoic acid: A positional isomer with the carboxylic acid group at a different position on the naphthalene ring.

    Naphthalene-2-carboxylic acid, 1,4-dihydro-: Another partially hydrogenated derivative with the carboxylic acid group at a different position.

The uniqueness of 1-naphthalenecarboxylic acid, 1,4-dihydro- lies in its specific structure, which combines a carboxylic acid group with a partially hydrogenated naphthalene ring, offering distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dihydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCVQHLQUUOXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965389
Record name 1,4-Dihydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5111-73-9
Record name 1-Naphthalenecarboxylic acid, 1,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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